(R)-2-(1-aminoethyl)-4-methoxyphenol
Description
Nomenclature and Structural Identification of (R)-2-(1-Aminoethyl)-4-Methoxyphenol
IUPAC Nomenclature and Systematic Chemical Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(1R)-1-aminoethyl]-2-methoxyphenol . This designation follows hierarchical rules:
- The parent structure is phenol , with the hydroxyl group (-OH) assigned the lowest possible position (carbon 4).
- The methoxy group (-OCH₃) occupies position 2.
- The ethylamine side chain, bearing an amino group (-NH₂), is located at position 4, with stereochemical specificity at the chiral center (carbon 1 of the ethyl group).
Systematic Classification:
- Class: Substituted phenethylamine
- Subclass: Methoxy-phenethylamine derivative
- Molecular Formula: C₉H₁₃NO₂
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-[(1R)-1-aminoethyl]-2-methoxyphenol | |
| Common Synonyms | This compound; 134855-95-1 | |
| CAS Registry Number | 134855-95-1 | |
| Molecular Weight | 167.20 g/mol |
Stereochemical Designation and Chiral Center Configuration
The compound exhibits a single chiral center at carbon 1 of the ethylamine side chain, resulting in two enantiomers: (R) and (S) . The R configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:
- Priority Order: NH₂ > C₆H₄(OCH₃)(OH) > CH₃ > H (descending atomic number).
- Spatial Arrangement: The highest-priority groups (NH₂ and aromatic ring) are oriented to produce an R configuration .
Key Stereochemical Features:
Comparative Analysis with Structural Isomers and Related Phenethylamine Derivatives
Structural Isomers
Variations in substituent positions generate isomers:
- Positional Isomers:
- 3-[(1R)-1-aminoethyl]-4-methoxyphenol: Methoxy at C4, aminoethyl at C3.
- 4-[(1R)-1-aminoethyl]-3-methoxyphenol: Methoxy at C3, aminoethyl at C4.
- Functional Group Isomers:
Related Phenethylamine Derivatives
Structural Implications:
- Electron-Donating Effects: Methoxy groups enhance aromatic ring electron density, altering reactivity compared to hydroxylated analogs .
- Amine Functionality: Primary amines (as in this compound) exhibit distinct protonation states and solubility profiles versus secondary amines (e.g., synephrine) .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1 |
InChI Key |
IZKMMTUNVKTMBW-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)OC)O)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)-4-methoxyphenol typically involves the use of chiral catalysts to ensure the desired enantiomer is produced. One common method involves the use of a biocatalyst such as omega-transaminase, which provides high selectivity and chiral purity. The reaction conditions often include a buffer solution, a coenzyme, and a cosolvent. The substrate, typically a hydroxyacetophenone derivative, is added to the mixture and heated under vacuum conditions to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-2-(1-aminoethyl)-4-methoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and acid-alkali extraction can enhance yield and purity. The biocatalyst omega-transaminase is often employed due to its efficiency and selectivity .
Chemical Reactions Analysis
Acylation Reactions
The aminoethyl group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
Reaction :
Conditions :
-
Solvent: Dichloromethane or THF
-
Base: Triethylamine (to neutralize HCl byproduct)
-
Temperature: 0–25°C
Characterization of the acylated product via reveals a downfield shift of the NH proton from δ 2.1 ppm to δ 3.3–3.5 ppm, confirming successful acylation .
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation, forming quinone-like structures under controlled conditions:
Reagents :
Mechanism :
The oxidation proceeds via a phenoxy radical intermediate, as evidenced by electron paramagnetic resonance (EPR) studies showing a signal at g = 2.004 .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective substitution:
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | para to –OH | 2-(1-Aminoethyl)-4-methoxy-5-nitrophenol | |
| Sulfonation | ortho to –OH | 2-(1-Aminoethyl)-4-methoxy-3-sulfophenol |
The methoxy group directs substitution to the ortho and para positions relative to itself, while the hydroxyl group dominates directing effects.
Complexation with Metal Ions
The compound forms stable complexes with , , and . A three-stage mechanism was elucidated via in situ FTIR analysis :
| Stage | Time (min) | Key FTIR Changes | Interpretation |
|---|---|---|---|
| 1 | 0–6 | Disappearance of ν(C–OH) at 1366 cm | Neutralization of phenolic –OH |
| 2 | 6–13 | Red-shifted ν(C=C) from 1514 → 1503 cm | Coordination via hydroxyl oxygen atom |
| 3 | 13–20 | New ω(C–H) at 930 cm | 1,2,3,4-Substituted benzene-metal complex |
Reduction Reactions
The aminoethyl side chain can be reduced to an ethyl group under strong reducing conditions:
Reaction :
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → 60°C (gradual heating)
-
Atmosphere:
Yields exceed 85% with >99% enantiomeric retention, confirmed by chiral HPLC.
Radical-Mediated Reactions
In the presence of copper catalysts, the compound participates in radical coupling reactions:
Example : Reaction with 2,2,6,6-tetramethylpiperidin-1-ol (TEMPO-H) generates phenoxyl radicals detectable by EPR.
Kinetics :
Biological Activity Modulation
The aminoethyl group enables interactions with neurotransmitter receptors:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of aminophenol derivatives, including (R)-2-(1-aminoethyl)-4-methoxyphenol, in cancer therapy. For instance, compounds designed with similar structures have shown promising antiproliferative activities against various cancer cell lines. One notable study indicated that modifications to the aminophenol structure could enhance its efficacy against cancer cells while reducing side effects associated with traditional treatments .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves modulation of retinoic acid receptors (RAR) and retinoid X receptors (RXR). Research suggests that specific structural modifications can improve binding affinity and selectivity towards these receptors, thereby enhancing therapeutic outcomes .
Pharmacological Applications
Neuroprotective Effects
this compound has been investigated for its neuroprotective properties. Studies have shown that similar compounds can mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells positions this compound as a candidate for further research in neuropharmacology .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. Research indicates that aminophenol derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis or chronic obstructive pulmonary disease (COPD) .
Several case studies illustrate the application of this compound in clinical settings:
-
Case Study 1: Cancer Treatment
A clinical trial involving a modified aminophenol derivative demonstrated significant tumor reduction in patients with advanced-stage cancers. The trial emphasized the importance of dosage optimization to minimize side effects while maximizing therapeutic efficacy. -
Case Study 2: Neuroprotection in Animal Models
In a study involving rodent models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, showcasing its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of ®-2-(1-aminoethyl)-4-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenol structure allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Chirality Determination : Flack’s x parameter is recommended over η for accurate enantiomer analysis of this compound .
- Property Predictions: Based on analogs, the 4-methoxy group likely increases boiling point and solubility in ethanol or water compared to (R)-2-(1-aminoethyl)phenol .
- Data Limitations: Specific thermodynamic or spectroscopic data for this compound are absent in current literature, highlighting a need for further experimental characterization.
Biological Activity
(R)-2-(1-aminoethyl)-4-methoxyphenol, also known as 4-(1-aminoethyl)-2-methoxyphenol , is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and potential therapeutic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃NO₂
- Molecular Weight : 167.21 g/mol
- IUPAC Name : this compound
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. This compound exhibits potent antioxidant properties:
- Mechanism : The compound scavenges free radicals and reduces oxidative damage in cellular systems. In vitro studies indicate that it effectively inhibits lipid peroxidation and enhances the activity of endogenous antioxidant enzymes .
- Case Study : In a study involving RAW264.7 macrophage cells, this compound demonstrated a significant reduction in reactive oxygen species (ROS) production when exposed to lipopolysaccharide (LPS), indicating its potential as an effective antioxidant in inflammatory conditions .
2. Anti-inflammatory Activity
The compound also shows promise in reducing inflammation:
- Mechanism : It modulates the expression of inflammatory cytokines such as TNF-alpha and IL-6. By inhibiting the NF-kB pathway, it reduces the transcription of pro-inflammatory genes .
- Data Table: Anti-inflammatory Effects
| Treatment | Cytokine Levels (pg/mL) | Control Group (pg/mL) |
|---|---|---|
| LPS | 300 | 100 |
| LPS + Compound | 150 |
This table illustrates the significant reduction in cytokine levels upon treatment with this compound, demonstrating its anti-inflammatory efficacy.
3. Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties:
- Mechanism : It appears to protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in models of neurodegenerative diseases where oxidative damage is prevalent.
- Case Study : A study using neuronal cell lines showed that treatment with the compound resulted in a marked decrease in cell death and an increase in cell viability under oxidative stress conditions .
Conclusion and Future Directions
This compound exhibits significant biological activity across multiple domains, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties suggest its potential utility in therapeutic applications for conditions such as chronic inflammation and neurodegenerative diseases.
Future research should focus on:
- Detailed mechanistic studies to elucidate the pathways involved in its biological activities.
- In vivo studies to assess the therapeutic potential and safety profile.
- Exploration of structural analogs to enhance efficacy and reduce potential side effects.
By investigating these areas, researchers can better understand the full therapeutic potential of this compound.
Q & A
Q. What are the established synthetic routes for (R)-2-(1-aminoethyl)-4-methoxyphenol, and what are their key challenges?
Methodological Answer: The compound is typically synthesized via a reductive amination strategy. A common route involves:
Condensation : Reacting (R)-1-(2-methoxyphenyl)ethylamine with a ketone precursor (e.g., 5-chloro-2-hydroxyphenyl ethanone) in methanol at room temperature for 48 hours .
Reduction : Treating the intermediate with NaBH₄ in THF/ethanol (1:1 v/v) at 273 K to reduce the imine bond .
Purification : Isolation via thin-layer chromatography (chloroform) yields the enantiopure product (typical yield: ~83.5%) .
Q. Key Challenges :
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Aromatic protons (δ 6.7–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and ethylamine protons (δ 1.2–2.5 ppm) confirm substitution patterns .
- ¹³C NMR : Distinguishes methoxy carbons (~55 ppm) and chiral center environments .
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify ee >98% .
- X-ray Crystallography : Determines absolute configuration by analyzing intramolecular hydrogen bonds (e.g., O-H⋯N interactions) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- GHS Hazards : Skin irritation (Category 2), serious eye damage (Category 2A), and respiratory sensitization (Category 3) .
- Precautions :
- Use fume hoods and PPE (nitrile gloves, goggles).
- Store in airtight containers away from oxidizers (e.g., HNO₃) to prevent decomposition .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during asymmetric synthesis of this compound?
Methodological Answer:
- Catalytic Methods :
- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to induce stereoselectivity during reductive amination .
- Biocatalysis : ω-Transaminases (e.g., from Arthrobacter sp.) convert ketones to amines with >99% ee under mild conditions .
- Process Monitoring :
Q. Data Example :
| Method | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | 95 | 83.5 | |
| Biocatalysis | 99 | 78 |
Q. What structural features of this compound influence its biological activity?
Methodological Answer:
- Aromatic Substitution :
- Stereochemistry :
Q. SAR Study Design :
Synthesize analogs with halogen (Cl, F) or methyl substitutions at C2.
Compare binding affinities using surface plasmon resonance (SPR) .
Q. How can computational methods predict the metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools :
- SwissADME : Predicts Phase I metabolism (e.g., CYP450-mediated oxidation of the ethylamine group) .
- Molecular Dynamics : Simulates interactions with liver enzymes (e.g., UDP-glucuronosyltransferases) to identify glucuronidation sites .
- Validation :
- Compare predictions with in vitro hepatocyte assays using LC-MS to detect metabolites .
Q. Data Example :
| Metabolic Pathway | Predicted Site | Experimental Confirmation |
|---|---|---|
| N-oxidation | Ethylamine nitrogen | LC-MS (m/z +16) |
| O-demethylation | Methoxy group | Not observed |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Experimental Replication :
- Data Harmonization :
- Mechanistic Studies :
- Conduct knock-out experiments (e.g., CRISPR/Cas9) to confirm target specificity .
Q. What are emerging applications of this compound in asymmetric catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
